molecular formula C9H8BrFO B13639210 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane

Katalognummer: B13639210
Molekulargewicht: 231.06 g/mol
InChI-Schlüssel: LSCHTQACVWNAIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to an oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane typically involves the reaction of 3-bromo-4-fluorobenzaldehyde with a suitable epoxidizing agent. One common method is the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing functional groups.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or osmium tetroxide in the presence of a co-oxidant can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are typically used.

Major Products Formed

    Nucleophilic substitution: Substituted phenyl derivatives with various functional groups.

    Oxidation: Diols or other oxygenated compounds.

    Reduction: Alcohols or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-2-methyloxirane involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This can result in the modification of biological macromolecules, such as proteins or nucleic acids, and influence their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3-Bromo-4-fluorophenyl)acetonitrile
  • 3-Bromo-4-fluorophenylacetic acid
  • 3-Bromo-4-fluorophenylmethanol

Uniqueness

2-(3-Bromo-4-fluorophenyl)-2-methyloxirane is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, as well as the oxirane ring

Eigenschaften

Molekularformel

C9H8BrFO

Molekulargewicht

231.06 g/mol

IUPAC-Name

2-(3-bromo-4-fluorophenyl)-2-methyloxirane

InChI

InChI=1S/C9H8BrFO/c1-9(5-12-9)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3

InChI-Schlüssel

LSCHTQACVWNAIX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CO1)C2=CC(=C(C=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.